2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289353 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
| Record name | 2-Cyano-3-(1H-indol-3-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes
The most well-documented and conventional methods for synthesizing 2-cyano-3-(1H-indol-3-yl)prop-2-enamide and its derivatives are centered around the Knoevenagel condensation. This reaction provides a reliable and efficient means of forming the characteristic α,β-unsaturated cyanoamide structure.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, this involves the reaction of an indole (B1671886) aldehyde with a cyanoacetamide derivative. The product is an α,β-unsaturated system, often referred to as a conjugated enone. wikipedia.org This reaction is a cornerstone in carbon-carbon bond formation and is widely used for producing a variety of substituted olefins. aston.ac.uk
The primary and most direct synthetic route involves the condensation of 1H-Indole-3-carboxaldehyde with 2-cyanoacetamide (B1669375). chemspider.commdpi.com 1H-Indole-3-carboxaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic systems, as their carbonyl group readily undergoes C-C and C-N coupling reactions. researchgate.net The active methylene (B1212753) group in 2-cyanoacetamide, positioned between the electron-withdrawing cyano and amide groups, is sufficiently acidic to be deprotonated by a weak base, facilitating its addition to the aldehyde. wikipedia.orgnih.gov
This reaction has been successfully applied to various aromatic and heteroaromatic aldehydes to produce the corresponding α,β-unsaturated cyanoacetamide derivatives. nih.govperiodikos.com.br For instance, a study detailed the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide by condensing 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol (B145695), achieving a 90% yield. mdpi.com This highlights the general applicability of the method.
The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). nih.govderpharmachemica.com The final product is typically a solid that can be purified by washing with a suitable solvent like ethanol or by recrystallization. mdpi.comamazonaws.com
The Knoevenagel condensation is almost invariably catalyzed by a base, which facilitates the deprotonation of the active methylene compound. sigmaaldrich.com A variety of bases, particularly weakly basic amines, are employed to avoid the self-condensation of the aldehyde reactant. wikipedia.org
Triethylamine (B128534): This common organic base is frequently used in Knoevenagel condensations. For example, it has been used in the synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a key intermediate for further reactions. derpharmachemica.com In another instance, triethylamine was used as the base catalyst for the reaction of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamides with imidazolidine-2,4-dione to create α,β-unsaturated indole derivatives. amazonaws.com It has also been investigated as a less carcinogenic replacement for pyridine (B92270) in condensations involving malonic acid. rsc.org
L-Proline: The amino acid L-proline has emerged as an effective and environmentally friendly organocatalyst for Knoevenagel condensations. researchgate.netbiomedres.us Its catalytic activity stems from its secondary amino group and carboxylic acid group, which can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. researchgate.net L-proline has been successfully used to catalyze the condensation of various aldehydes with active methylene compounds, often in green solvents like water or deep eutectic solvents, and sometimes assisted by ultrasound or microwave irradiation. researchgate.netmdpi.com
Sodium Hydroxide (B78521): Stronger inorganic bases like sodium hydroxide (NaOH) can also be used, although care must be taken. researchgate.net One procedure describes the condensation of benzaldehyde (B42025) and nitromethane (B149229) using an aqueous NaOH solution, where a bulky white precipitate of the nitro alcohol salt forms during the reaction. sciencemadness.org While effective, strong bases increase the risk of side reactions like the Cannizzaro reaction or aldol (B89426) self-condensation of the aldehyde. wikipedia.orgsciencemadness.org
Other bases such as piperidine (B6355638) are also commonly employed, often in refluxing ethanol, to achieve high yields. mdpi.comacgpubs.org
Table 1: Comparison of Catalysts in Knoevenagel Condensation for Indole Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Ethanol | Reflux, 45 min | 90% | mdpi.com |
| Triethylamine | 2-(3-formyl-1H-indol-1-yl)-N-arylethanamides, imidazolidine-2,4-dione | Methanol | Reflux | - | amazonaws.com |
| L-Proline | Salicylaldehyde, Diethyl malonate | Ethanol | 80 °C, 18 hours | 94% | biomedres.us |
| Sodium Hydroxide | Benzaldehyde, Nitromethane | Methanol | 10-15 °C | - | sciencemadness.org |
| Ammonium (B1175870) Acetate (B1210297) | 4-Hydroxybenzaldehyde, 2-cyanoacetamide | Solvent-free | Microwave, 160W, 40s | 98.6% | nih.gov |
Amidation Reactions in Conjunction with Knoevenagel Condensation
An alternative strategy involves a two-step process where an amidation reaction precedes the Knoevenagel condensation. This approach is particularly useful for creating N-substituted derivatives of this compound.
In this method, a starting material like ethyl cyanoacetate (B8463686) is first reacted with a primary or secondary amine (e.g., cyclohexylamine, morpholine, piperidine) to form an N-substituted cyanoacetamide intermediate. periodikos.com.br This amidation step effectively replaces the ester group with a desired amide functionality.
Subsequently, this newly formed N-substituted cyanoacetamide is condensed with 1H-indole-3-carboxaldehyde (or a related aromatic aldehyde) using a base catalyst like trimethylamine. periodikos.com.br This sequence allows for the synthesis of a diverse library of arylidene cyanoacetamides with various substituents on the amide nitrogen, providing a practical and scalable route to these compounds. periodikos.com.br
Advanced Synthetic Strategies
While the Knoevenagel condensation remains the workhorse for synthesizing this class of compounds, more advanced methods are continually being developed to improve efficiency and expand the scope of accessible structures.
Direct N-Dehydrogenation of Amides
A modern and direct approach to forming enamides involves the N-dehydrogenation of the corresponding saturated amide. lookchem.com This strategy is highly atom-economical as it avoids the need for pre-functionalized substrates. acs.org
One novel protocol reports a one-step N-dehydrogenation of amides to enamides using a unique combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgresearchgate.net In this reaction, triflic anhydride serves as both an electrophilic activator for the amide and as the oxidant. acs.org The process is characterized by a simple experimental setup and has demonstrated a broad substrate scope, accommodating both cyclic and acyclic amides. lookchem.comacs.org While this specific method has not yet been reported for the direct synthesis of this compound, it represents a promising advanced strategy for the formation of the enamide functional group from a precursor like 2-cyano-3-(1H-indol-3-yl)propanamide. This approach circumvents the traditional condensation pathway and offers a potential alternative for enamide synthesis. acs.org
Spectroscopic and Structural Characterization Techniques
Spectroscopic Techniques for Structural Confirmation
A suite of spectroscopic methods is employed to elucidate the molecular structure of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, each providing unique insights into its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
In the ¹H NMR spectrum of the N-phenyl derivative, characteristic signals are observed that confirm the key structural motifs. nih.gov For instance, singlets corresponding to the amide (NH) and indole (B1671886) (NH) protons are typically found at distinct chemical shifts. A prominent singlet in the vinyl region is indicative of the C=CH proton formed during the Knoevenagel condensation. nih.gov The aromatic protons of the indole ring and any substituents on the amide nitrogen will appear in the downfield region of the spectrum. nih.gov
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. Key resonances include those for the carbonyl (C=O) carbon of the amide, the carbons of the cyano (C≡N) group, and the vinyl carbons (C=C). nih.govmdpi.com The various aromatic carbons of the indole ring will also present a series of signals at characteristic chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide nih.gov
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide NH | ~10.43 (s) | - |
| Indole NH | - | - |
| C=CH | ~8.30 (s) | ~151.27 |
| Aromatic CH | ~7.12-8.05 (m) | ~121.02-132.94 |
| Carbonyl (C=O) | - | ~160.97 |
| Cyano (C≡N) | - | ~116.68 |
| Quaternary Carbon (C=C) | - | ~138.68 |
| Carbon adjacent to CN | - | ~107.81 |
| Aromatic C (Indole & Phenyl) | - | ~121.02-132.94, ~138.68 |
Note: Data is for the N-phenyl derivative and serves as an illustrative example. 's' denotes singlet, 'm' denotes multiplet.
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. In the FT-IR spectrum of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, characteristic absorption bands are observed that confirm its structure. nih.govnih.gov
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically seen around 1682 cm⁻¹. nih.gov The stretching vibration of the cyano (C≡N) group gives rise to a sharp band in the region of 2227 cm⁻¹. nih.gov The N-H stretching vibrations of the amide and indole groups are also readily identifiable, often appearing as bands in the region of 3317 cm⁻¹. nih.gov Additionally, C-H stretching from the vinyl and aromatic groups, as well as C=C stretching from the aromatic rings, will be present. nih.gov
FT-Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing symmetric non-polar bonds, which may be weak in the IR spectrum.
Table 2: Key FT-IR Absorption Bands for (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide nih.gov
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3317 |
| Aromatic/Vinyl C-H | Stretch | ~3053 |
| Cyano (C≡N) | Stretch | ~2227 |
| Carbonyl (C=O) | Stretch | ~1682 |
| Amide N-H | Bend | ~1596 |
| Aromatic C=C | Stretch | ~1531–1440 |
Mass Spectrometry (MS, LCMS, GCMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For (E)-2-cyano-N,3-diphenylacrylamide, a related compound, mass spectrometry was utilized to confirm its structure, yielding a molecular ion peak (m/z) that corresponded to its calculated molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the molecular formula.
When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), complex mixtures can be analyzed, and the mass spectrum of each component can be obtained. researchgate.netchem-agilent.comnih.gov
Advanced Analytical Approaches
Beyond primary spectroscopic characterization, advanced analytical techniques are crucial for assessing the purity and quantifying the amount of this compound in various samples.
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. While specific HPLC methods for this compound are not detailed in the provided search results, general methods for acrylamide (B121943) and its derivatives often employ reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. nih.govtbzmed.ac.irresearchgate.net Detection is typically achieved using a UV detector, as the conjugated system of the molecule absorbs UV light. tbzmed.ac.ir The retention time under specific conditions is a key identifier for the compound.
Gas Chromatography (GC FID)
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Analysis of acrylamide and related structures by GC can be challenging due to their polarity. researchgate.net Derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.net However, methods for direct analysis on polar capillary columns have also been developed. researchgate.net A Flame Ionization Detector (FID) is a common detector for GC that provides a response proportional to the mass of carbon atoms, making it suitable for quantification. While specific GC-FID parameters for this compound are not available, methods developed for other acrylamide derivatives could be adapted. researchgate.net
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio. In a hypothetical analysis of This compound , CZE would be utilized to assess the purity of the compound. A sharp, single peak in the resulting electropherogram would be indicative of a highly pure sample. The migration time of the peak, under specific conditions (e.g., buffer pH, voltage, capillary length, and temperature), would serve as a characteristic identifier for the compound. While this technique is suitable for the analysis of such compounds, specific application data for This compound is not available in published literature.
Chemical Reactivity and Derivatization Strategies
General Reactivity Profiles
The reactivity of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide is characterized by the electrophilic nature of the α,β-unsaturated system and the nucleophilic character of the indole (B1671886) ring. The electron-withdrawing cyano and amide groups polarize the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. Conversely, the indole ring, particularly the C3 position (if unsubstituted), is prone to electrophilic substitution.
Reactivity in Presence of Strong Acids and Bases
Acid-Catalyzed Reactions: In the presence of strong acids, the indole nitrogen can be protonated, which can influence the reactivity of the entire molecule. Brønsted acids can catalyze the regioselective reactions of related 2-indolylmethanols, suggesting that acidic conditions can be employed to control the outcome of reactions involving the indole nucleus. mdpi.comrsc.org For instance, acid-catalyzed cascade reactions have been utilized for the synthesis of densely functionalized furans from related 3-(1H-indol-3-yl)-3-oxopropanenitriles. nih.gov
Base-Catalyzed Reactions: Strong bases can deprotonate the amide nitrogen or the indole nitrogen, generating nucleophilic species that can participate in subsequent reactions. The synthesis of a similar compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, is achieved under basic conditions, highlighting the role of bases in promoting condensation reactions to form the acrylamide (B121943) backbone. mdpi.commdpi.com Furthermore, base-catalyzed Michael additions to the α,β-unsaturated system are a common reactivity pattern.
Functional Group Transformations
The functional groups present in this compound can be selectively modified to generate a variety of derivatives.
Oxidation Reactions
The oxidation of this compound can potentially target the indole ring or the acrylamide moiety. While specific oxidation studies on this compound are not extensively documented, related research on acrylamides suggests that they can influence oxidative enzyme activity. nih.gov The oxidation of the indole ring typically leads to the formation of oxindoles or other oxidized indole derivatives. Lipid oxidation has been shown to promote acrylamide formation in certain systems, indicating the susceptibility of related structures to oxidative processes. wur.nlresearchgate.net
Reduction Reactions
The reduction of this compound offers several possibilities, including the reduction of the carbon-carbon double bond, the cyano group, and the amide group. The selective reduction of α,β-unsaturated carbonyl compounds is a well-established transformation in organic synthesis. mdpi.comorganic-chemistry.org
Reduction of the α,β-Unsaturated System: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can selectively reduce the carbon-carbon double bond to yield the corresponding saturated cyano-amide. Copper hydride-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids has been reported to yield β-chiral amides, a strategy that could potentially be adapted for this compound. nih.gov Various methods for the 1,4-reduction of α,β-unsaturated compounds have been developed, offering pathways to saturated derivatives. organic-chemistry.org
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation provides a route to amino-propyl-indole derivatives.
Reduction of the Amide Group: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
A summary of potential reduction products is presented in the table below.
| Functional Group Targeted | Reagents and Conditions (Illustrative) | Potential Product |
| C=C double bond | H₂, Pd/C | 2-cyano-3-(1H-indol-3-yl)propanamide |
| Cyano group | LiAlH₄, then H₂O | 2-(aminomethyl)-3-(1H-indol-3-yl)prop-2-enamide |
| Amide group | LiAlH₄, then H₂O | (2E)-2-cyano-3-(1H-indol-3-yl)prop-2-en-1-amine |
| Multiple reductions | Excess LiAlH₄ | 3-(1H-indol-3-yl)propane-1,2-diamine |
Nucleophilic Substitution Reactions of the Cyano Group
The cyano group in this compound can undergo nucleophilic attack, although it is generally less reactive than in alkyl cyanides due to the conjugation with the double bond and amide. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or a primary amide, respectively. This would lead to the formation of the corresponding dicarboxylic acid monoamide or diamide (B1670390) derivatives.
Cascade and Cycloaddition Reactions
The unique structure of this compound makes it an excellent substrate for cascade and cycloaddition reactions, allowing for the rapid construction of complex heterocyclic systems. rsc.org
Cascade Reactions: Cascade reactions involving the indole nucleus are a powerful tool for synthesizing polycyclic indole derivatives. rsc.org For instance, a one-pot four-component reaction of 3-(cyanoacetyl)indole, a related precursor, with aromatic aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) can lead to highly substituted pyridine (B92270) derivatives. nih.gov Radical cascade cyclization reactions have also been designed to synthesize indolo[2,1-a]isoquinoline derivatives. researchgate.net
Cycloaddition Reactions: The α,β-unsaturated system of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. The indole ring itself can also participate in cycloadditions. researchgate.net
Diels-Alder Reactions: The electron-deficient double bond can react with dienes in [4+2] cycloaddition reactions to form six-membered rings. The indole C2-C3 double bond can also act as a dienophile. researchgate.net
[3+2] Cycloadditions: The double bond can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings.
[2+2+2] Cycloadditions: Formal [2+2+2] cycloaddition strategies involving unactivated cyano groups have been developed for the synthesis of pyridines, suggesting the potential for the cyano group in this molecule to participate in such transformations. nih.gov
Dearomative Cycloadditions: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have been used to synthesize cyclohepta[b]indoles, indicating a potential reaction pathway for derivatives of the title compound. uchicago.edu
A summary of potential cycloaddition reactions is provided in the table below.
| Reaction Type | Reactant Partner | Potential Product Scaffold |
| [4+2] Cycloaddition | Butadiene | Tetrahydro-1H-carbazole derivative |
| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |
| [2+2] Cycloaddition | Ethylene (photochemical) | Cyclobutane (B1203170) derivative |
Intramolecular Cyclization Pathways
The indole nucleus and the activated acrylamide side chain in this compound provide multiple opportunities for intramolecular cyclization, leading to the formation of complex heterocyclic systems. These reactions can be triggered under various conditions, often involving the nucleophilic character of the indole ring or the electrophilic nature of the activated double bond.
One plausible pathway involves an intramolecular cyclization initiated by the nucleophilic attack from the indole ring onto the acrylamide moiety. For instance, in reactions involving precursors like 3-cyanoacetyl indoles, intramolecular cyclization is a key step. A proposed mechanism suggests that an initial condensation or addition event can be followed by the indole C-4 or N-1 position attacking the side chain, leading to new ring systems. nih.gov Similarly, radical-induced cyclization is another viable strategy. The reaction of 3-cyanoacetyl indole with a radical initiator can generate a carbon-centered radical that subsequently adds to an α,β-unsaturated system, followed by an intramolecular cyclization to form a new ring. nih.gov
Furthermore, cascade reactions can lead to polycyclic structures. For example, a cascade arylation/cyclization has been developed between indole acetamides and 3-substituted indoles under metal-free conditions, yielding complex indolyl pyrroloindolines. rsc.org While starting from a different indole derivative, this demonstrates the potential for the amide nitrogen of this compound to participate in cyclization cascades. Metal-free approaches using catalysts like iodine can also promote the cyclization of related N-aryl ethene-1,1-diamines into indole structures, highlighting a potential transformation pathway for derivatives of the title compound. mdpi.com The activation of the cyano group itself, for example by anhydrides, can promote intramolecular cyclization by enhancing the electrophilicity of the nitrile carbon, although this has been primarily demonstrated in systems like N-cyano sulfoximines. nih.gov
Inverse Electron-Demand Diels–Alder Reactions
The electron-deficient nature of the double bond in this compound, due to the presence of both cyano and carboxamide electron-withdrawing groups, makes it an excellent dienophile for inverse electron-demand Diels–Alder (IEDDA) reactions. doi.org This type of cycloaddition occurs between an electron-poor dienophile and an electron-rich diene, a reversal of the electronic requirements of the classic Diels-Alder reaction. nih.gov
In a typical IEDDA scenario, the title compound would react with electron-rich heterocyclic azadienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines. nih.govorganic-chemistry.org The reaction with a 1,2,4,5-tetrazine, for instance, would proceed through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the extrusion of a dinitrogen molecule. This sequence results in the formation of a dihydropyridazine (B8628806) ring, which can then aromatize to a pyridazine. The reactivity and regioselectivity of these reactions can be finely tuned by substituents on either the dienophile or the azadiene. nih.gov
The presence of the indole moiety adds another layer of complexity and opportunity. While the primary dienophile is the activated alkene, the indole ring itself can participate in cycloaddition reactions. However, in the IEDDA context with a highly electron-deficient alkene present in the same molecule, the reaction is expected to occur preferentially at the C=C double bond. Studies on similar electron-deficient systems, like (E)-2-aryl-1-cyano-1-nitroethenes, have shown that they readily engage in cycloadditions with dienes such as cyclopentadiene, underscoring the high reactivity of the cyano-activated double bond. doi.org Furthermore, the use of a 2-cyano substituent has been shown to be sufficient to activate 1-aza-1,3-butadienes for intramolecular Diels-Alder reactions, which is relevant for designing derivatives of the title compound capable of such transformations. nih.gov
[2+2] Cycloaddition with Arynes
The electron-deficient alkene in this compound is a suitable candidate for [2+2] cycloaddition reactions. These reactions provide a direct route to constructing four-membered cyclobutane rings. nih.gov A particularly relevant variant is the reaction with arynes, which are highly reactive intermediates.
In a [2+2] cycloaddition with an aryne, such as benzyne (B1209423) generated in situ, the electron-deficient double bond of the acrylamide would serve as the ketenophile equivalent. libretexts.org The reaction is expected to proceed in a stepwise manner through a diradical or zwitterionic intermediate, culminating in the formation of a benzocyclobutene derivative fused to the indole side chain. The regiochemistry of the addition would be influenced by the electronic and steric properties of the substituents on both the alkene and the aryne.
While direct photochemical [2+2] cycloadditions typically require UV light, which can have drawbacks, visible-light-mediated organophotocatalysis has emerged as a powerful alternative for cycloadditions of electron-deficient styrenes. nih.gov This suggests that photocatalytic methods could be employed to facilitate the [2+2] cycloaddition of the title compound. Enone-alkene cycloadditions, which are a well-known class of photochemical [2+2] reactions, proceed through the formation of a triplet diradical intermediate, and similar mechanisms can be envisioned for cyano-activated alkenes. wikipedia.org Another related transformation is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, which occurs between electron-deficient alkenes and electron-rich alkynes, offering a pathway to highly conjugated donor-acceptor systems. researchgate.netresearchgate.net This highlights the versatility of the electron-deficient alkene in various cycloaddition paradigms.
Metal-Free Cascade for Heterocycle Construction (e.g., 3-Cyano-2-pyridones)
The structural motifs within this compound make it an excellent precursor for metal-free cascade reactions to construct more complex heterocycles, such as 3-cyano-2-pyridones. These pyridone scaffolds are of significant interest due to their biological activities.
A common and efficient strategy for synthesizing 3-cyano-2-pyridones involves the reaction of an α,β-unsaturated carbonyl compound (a chalcone (B49325) analogue) with a compound containing an active methylene (B1212753) group, like cyanoacetamide or its derivatives, in the presence of a base. researchgate.net The title compound, this compound, can be viewed as an adduct of an indole-3-carboxaldehyde (B46971) and cyanoacetamide. A plausible metal-free cascade could involve the reaction of an indole-based chalcone with cyanoacetamide. nih.govnih.govmdpi.com
Alternatively, a one-pot, three-component reaction could be envisioned. For example, a recently developed metal-free cascade reaction for the synthesis of 3-cyano-2-pyridones involves the reaction of ynones and 2-cyanoacetamides. This reaction proceeds efficiently to give a diverse range of pyridone derivatives in moderate to excellent yields. nih.gov The proposed mechanism involves an initial Michael addition of the cyanoacetamide to the ynone, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the final 3-cyano-2-pyridone product. This methodology is characterized by its wide functional group tolerance and mild reaction conditions. nih.gov
Table 1: Examples of 3-Cyano-2-pyridone Derivatives Synthesized via Metal-Free Cascade Reaction This table presents data for various 3-cyano-2-pyridone derivatives synthesized through a metal-free cascade reaction of ynones and 2-cyanoacetamides, illustrating the types of structures accessible through cascades involving cyanoacetamide-related precursors.
Source: Data adapted from a study on the metal-free cascade formation of 3-cyano-2-pyridones. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. The B3LYP hybrid functional, combined with a large basis set such as 6-311++G(d,p), offers a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and other parameters. researchgate.netresearchgate.netnih.gov
In studies of similar indole (B1671886) derivatives, DFT calculations are used to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.net These calculations have shown good agreement with experimental data where available. nih.gov The process involves starting with an initial guess of the geometry and iteratively solving the DFT equations until a stable structure is found. researchgate.net For related molecules, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand the molecule's reactivity and electronic transitions. researchgate.net
Following geometric optimization using DFT, normal coordinate force field calculations are performed to analyze the molecule's vibrational modes. researchgate.net This analysis helps in the assignment of vibrational frequencies observed in experimental infrared (IR) and Raman spectra. The calculation provides a set of harmonic frequencies corresponding to the fundamental modes of vibration, which are often scaled by an empirical factor to better match experimental observations. nih.gov For complex molecules, this theoretical approach is crucial for accurately interpreting the vibrational spectra. researchgate.net
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational frequencies to specific internal coordinates, such as bond stretching, angle bending, or torsional motions within the molecule. researchgate.netresearchgate.net This allows researchers to understand the nature of each vibrational mode and make unambiguous assignments for the peaks in experimental spectra. For instance, a specific frequency can be attributed primarily to a C=C stretch or an N-H bend based on its PED contribution. researchgate.net
Table 1: Illustrative Vibrational Mode Assignments for a Related Indole Derivative based on PED Analysis
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) | Vibrational Assignment |
| 3105 | 3053 | 99 | =C-H stretching |
| 2235 | 2227 | 95 | C≡N stretching |
| 1690 | 1682 | 90 | C=O stretching |
| 1602 | 1596 | 88 | N-H amide bending |
| 1530 | 1531 | 67 | C=C aromatic stretching |
| 1445 | 1440 | 66 | C-C aromatic stretching |
Note: This table is illustrative, based on data reported for similar compounds and methodologies, to demonstrate the output of a PED analysis. researchgate.net
Quantum-chemical calculations are instrumental in determining the relative stability of different stereoisomers (e.g., E/Z isomers). By calculating the total electronic energy of each isomer, the thermodynamically most stable configuration can be identified. tdx.cat For molecules with a prop-2-enamide structure, calculations can confirm the stability of the (E)-isomer over the (Z)-isomer, which is often the isomer preferentially formed during synthesis due to lower steric hindrance. nih.govnih.gov The energy difference between the isomers, though often small, can be reliably predicted using methods like DFT. tdx.cat
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for many different orientations and conformations. nih.gov
For the closely related compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), molecular docking was used to investigate its interaction with the enzyme cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov The docking procedure is typically validated by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode. nih.gov
A primary goal of molecular docking is to predict the binding affinity between the ligand and its protein target. This affinity is often quantified as the free energy of binding (ΔG), where a lower value indicates a more stable and favorable interaction. nih.gov These calculations help to rank potential inhibitors and guide further experimental studies. nih.gov
In a study of the N-phenyl derivative of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, the compound was docked into the active site of COX-2 (PDB ID: 4COX). The predicted binding energy was compared to that of indomethacin (B1671933), a known COX inhibitor. nih.gov Such studies provide crucial information on how the ligand interacts with key amino acid residues in the active site, identifying important hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.netnih.gov
Table 2: Predicted Binding Affinity for (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) with COX-2
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |
| ICMD-01 | Cyclooxygenase-2 (COX-2) | -8.5 (Example Value) | Tyr385, Arg120, Ser530 |
| Indomethacin (Reference) | Cyclooxygenase-2 (COX-2) | -9.2 (Example Value) | Tyr385, Arg120, Ser530 |
Note: The binding energy values are illustrative and based on findings for the related compound ICMD-01. The specific values can vary based on the docking software and parameters used. nih.gov
Hydrogen Bonding Interactions
The molecule possesses key functional groups that can act as both hydrogen bond donors and acceptors. The amide group (-C(O)NH₂) features a nitrogen atom with lone pairs and two hydrogen atoms, enabling it to participate in hydrogen bonding as both an acceptor and a donor. Similarly, the indole ring contains an N-H group, which is a classic hydrogen bond donor. The nitrile group (-C≡N) and the carbonyl oxygen of the amide are potential hydrogen bond acceptors.
Studies on analogous compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have revealed extensive hydrogen bonding networks in the solid state. In the crystal structure of this related molecule, independent pairs of molecules are linked by two N–H···O hydrogen bonds, forming distinct ring motifs. mdpi.com Additionally, N-H···N interactions contribute to the formation of molecular chains. mdpi.com Another relevant example is the co-crystalline structure of 2-hydroxy-3-(1H-indol-3-yl)propenoic acid with 3,5-dinitrobenzoic acid, where the indole N-H group participates in forming a cyclic hydrogen-bonded unit. nih.gov
Based on these analogous structures, it can be inferred that this compound likely forms dimers in the solid state through N-H···O hydrogen bonds between the amide groups of two separate molecules. Further intermolecular hydrogen bonds involving the indole N-H and the cyano or carbonyl groups are also highly probable, leading to a stable, three-dimensional crystalline lattice. The table below outlines the potential hydrogen bond donors and acceptors in the molecule.
| Functional Group | Potential Role |
| Indole N-H | Donor |
| Amide N-H | Donor |
| Amide C=O | Acceptor |
| Cyano N | Acceptor |
Analysis of Binding Energy and Interaction Modes
The affinity of a ligand for its biological target is quantified by its binding energy, with more negative values indicating a more stable complex. Molecular docking simulations are a primary tool for predicting these energies and visualizing the specific interactions at the binding site.
While specific binding energy calculations for this compound are not detailed in the provided search results, studies on structurally similar compounds offer valuable comparative data. For instance, a molecular docking study of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) against various inflammatory targets revealed significant binding affinities. researchgate.netnih.gov The free energy of binding (ΔG) is a key metric derived from these simulations. nih.gov
The interaction modes for such compounds typically involve a combination of hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking. For this compound, the indole ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. The hydrogen bond donors and acceptors detailed in the previous section are critical for anchoring the molecule to specific amino acid residues.
The following table presents binding energy data for a related acrylamide (B121943) derivative, JMPR-01, with several biological targets, illustrating the typical range of binding affinities observed for this class of compounds.
| Molecular Target | Binder | Free Energy of Binding (kcal/mol) | Inhibition Constant (µM) |
| iNOS | AR-C95791 | -8.12 | 1.12 |
| JMPR-01 | -8.67 | 0.44 | |
| PDE4B | Roflumilast | -7.7 | 2.25 |
| JMPR-01 | -8.7 | 0.42 |
Data adapted from a study on (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). researchgate.net
These data indicate that acrylamide derivatives can achieve strong binding to biological targets, with binding energies comparable to or exceeding those of known inhibitors. The specific interaction modes, including the key amino acid residues involved, would be elucidated through detailed visualization of the docked poses.
Theoretical Reactivity and Mechanism Studies
Conceptual DFT Analysis for Reactivity Indices
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting chemical reactivity. mdpi.com By calculating various reactivity indices, one can gain insights into the electronic properties of a molecule and its propensity to participate in different types of reactions. mdpi.com
Key global reactivity indices include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. mdpi.com
Nucleophilicity Index (N): This index measures the nucleophilic character of a molecule. mdpi.com
Local reactivity indices, such as the Fukui functions (f(r)) and Parr functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, one would expect the electron-withdrawing cyano and amide groups to render the β-carbon of the enamide system electrophilic, while the indole ring would be a primary site for electrophilic attack.
While specific DFT calculations for this compound were not found, the table below defines the key conceptual DFT indices that would be calculated to assess its reactivity.
| Reactivity Index | Definition | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |
| Electrophilicity (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |
| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Propensity to act as a nucleophile (referenced to tetracyanoethylene) |
Activation and Reaction Energy Calculations
These parameters are typically calculated by locating the transition state (TS) structure for a given reaction step. The activation energy is the difference in energy between the transition state and the reactants. The reaction energy is the difference between the energy of the products and the reactants.
For a reaction involving this compound, such as a Michael addition or a cycloaddition, computational methods like DFT would be employed to model the geometries of the reactants, transition states, and products along the reaction coordinate.
Chemoselectivity and Regioselectivity Predictions
Many organic reactions can proceed through multiple pathways, leading to different products. Chemoselectivity refers to the preference for reaction at one functional group over another, while regioselectivity refers to the preference for one direction of bond formation over another.
Theoretical calculations are invaluable for predicting these selectivities. By comparing the activation energies for all possible reaction channels, one can determine the most kinetically favored pathway, which corresponds to the lowest activation barrier. For example, in a reaction of this compound with a nucleophile, calculations could determine whether the nucleophile preferentially attacks the β-carbon of the enamide system or another site, and with what orientation. Plausible reaction mechanisms for related 3-cyanoacetyl indoles often involve an initial Knoevenagel condensation followed by a Michael addition, with the regioselectivity of the addition being a key factor. nih.gov
Reaction Mechanism Elucidation (e.g., BET Analysis)
Computational studies can elucidate complex reaction mechanisms step-by-step. This involves identifying all intermediates and transition states on the potential energy surface that connect reactants to products. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactant and product minima.
While a specific Bonding Evolution Theory (BET) analysis for this compound is not available, this and other methods of analyzing the changes in chemical bonding along a reaction path provide deep insights into the mechanism. They can reveal when and how bonds are broken and formed, and characterize the electronic rearrangements that occur during the reaction. For the synthesis of related indole derivatives, plausible mechanistic pathways have been proposed based on the sequential formation of intermediates, which could be rigorously verified and detailed through such computational analyses. nih.gov
Spectroscopic Property Prediction and Non-Linear Optics (NLO) Calculations
Computational and theoretical chemistry serve as powerful tools to predict and understand the molecular properties of novel compounds. While specific comprehensive computational studies on This compound are not extensively available in the reviewed literature, we can infer the types of analyses that would be conducted based on studies of structurally similar molecules. These investigations typically employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate spectroscopic characteristics and nonlinear optical (NLO) potential.
Spectroscopic Property Prediction
Theoretical calculations are instrumental in interpreting experimental spectra and assigning vibrational modes. For analogous compounds, such as (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide, researchers have utilized DFT methods with basis sets like 6-311++G(d,p) to optimize the molecular structure and predict fundamental vibrational frequencies. researchgate.net Such studies allow for a detailed analysis of the vibrational spectrum, including infrared (IR) and Raman frequencies, which are benchmarked against experimental data. The calculated potential energy distribution (PED) is used to assign specific vibrational modes to corresponding functional groups within the molecule.
For related indole derivatives, theoretical calculations using methods like B3LYP/6-311++G(d,p) have been used to predict bond lengths and angles, which are then compared with experimental data from techniques like X-ray crystallography. semanticscholar.org Furthermore, the prediction of NMR chemical shifts (¹H and ¹³C) is often accomplished using the Gauge-Including Atomic Orbital (GIAO) method, providing valuable insights for structural elucidation. researchgate.netmdpi.com
The electronic absorption spectra, typically in the UV-Vis range, are predicted using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions, such as π → π* transitions, and can be correlated with experimental spectra to understand the effects of solvent and structure on absorption wavelengths. researchgate.net
A hypothetical table of predicted vibrational frequencies for This compound , based on methodologies applied to similar compounds, is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (indole) | ~3400-3500 |
| C-H stretch (aromatic) | ~3000-3100 |
| C≡N stretch | ~2220-2240 |
| C=O stretch (amide) | ~1650-1680 |
| C=C stretch (alkene) | ~1600-1630 |
| N-H bend (amide) | ~1550-1580 |
| C-N stretch | ~1300-1400 |
| Note: These are representative values based on typical ranges for these functional groups and are not from a specific computational study of the title compound. |
Non-Linear Optics (NLO) Calculations
Molecules with extensive π-conjugated systems, donor-acceptor groups, and high molecular hyperpolarizability are of significant interest for NLO applications. The structure of This compound , featuring an electron-donating indole ring and electron-withdrawing cyano and amide groups connected by a conjugated bridge, suggests potential NLO activity.
Computational studies on similar molecules investigate key NLO parameters. These include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are typically calculated using DFT methods, sometimes with specialized functionals like CAM-B3LYP, which are known to provide more accurate results for NLO properties. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential.
For instance, in studies of other D-π-A chalcone (B49325) derivatives, the total first hyperpolarizability (βtot) is a critical calculated parameter. researchgate.net A significant β value indicates a strong NLO response. The analysis often involves examining the contributions of individual tensor components (βxx, βxy, βyy, etc.) to the total hyperpolarizability.
Below is an illustrative table of the kind of data that would be generated from an NLO computational study of This compound .
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Linear Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
| Note: No specific computational data for the title compound was found in the searched literature. |
The synthesis of a series of (E)-2-cyano-3-(1H-indol-3-yl) acrylamide derivatives has been reported, indicating the accessibility of this class of compounds for future experimental and computational characterization. nih.gov Additionally, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, has been synthesized and characterized by IR and NMR, confirming the stability of the core structure. nih.gov
Applications in Advanced Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
As a highly functionalized molecule, 2-cyano-3-(1H-indol-3-yl)prop-2-enamide serves as a pivotal intermediate and building block in synthetic organic chemistry. The strategic placement of its functional groups—a Michael acceptor, a nitrile, an amide, and an indole (B1671886) ring—provides multiple reactive sites for constructing more elaborate molecular frameworks.
This compound, often generated in situ from the Knoevenagel condensation of indole-3-carbaldehyde and 2-cyanoacetamide (B1669375), is a key precursor for synthesizing a diverse range of complex heterocyclic compounds. Its activated alkene bond readily participates in addition reactions, while the nitrile and amide moieties can undergo cyclization to form new rings. This reactivity is harnessed in multicomponent reactions to build poly-substituted and fused heterocyclic systems in an efficient manner. nih.gov The indole moiety itself is a significant pharmacophore, and using this compound as a starting point allows for the incorporation of the indole nucleus into a variety of larger, potentially bioactive molecules. nih.govekb.eg
A predominant role of this compound in synthesis is that of a Michael acceptor. The β-carbon of the α,β-unsaturated system is electrophilic due to the electron-withdrawing effects of the adjacent cyano and amide groups. This allows for the conjugate addition of a wide range of nucleophiles, a key step in the synthesis of numerous heterocycles. nih.govresearchgate.neteurjchem.com
4H-pyran Derivatives The synthesis of polysubstituted 4H-pyrans can be achieved through multicomponent reactions where this compound (or its precursor, 3-cyanoacetyl indole) acts as the Michael acceptor. nih.gov For example, in a one-pot reaction, an aromatic aldehyde, malononitrile, and a 3-cyanoacetyl indole can react in the presence of a base like piperidine (B6355638). nih.gov The reaction proceeds through an initial Knoevenagel condensation to form an arylidene malononitrile, which then acts as a Michael donor, attacking the indole-derived Michael acceptor. This is followed by intramolecular cyclization and tautomerization to yield the final 4H-pyran derivative. nih.gov Another pathway involves the Knoevenagel adduct of an aldehyde and 3-cyanoacetyl indole, which then undergoes a Michael addition with a C-H activated acid, followed by intramolecular cyclization to furnish the 4H-pyran ring. nih.govnih.gov Highly functionalized 4H-pyrans are of significant interest due to their wide spectrum of biological properties and their presence in many natural products. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, malononitrile, 3-cyanoacetyl indoles | Piperidine, EtOH, Ultrasonic irradiation | Polysubstituted indol-3-yl pyrans | 74-94% | nih.gov |
| 3-indolyl-3-oxopropanenitriles, dialkyl acetylenedicarboxylates, isocyanides | CH2Cl2, Mild conditions | Highly functionalized 6-(indol-3-yl)-4H-pyrans | 40-89% | nih.gov |
| 3-cyanoacetyl indole, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Et3N, EtOH, Reflux | Penta-substituted 4H-pyrans | 91-95% | nih.gov |
Pyridine (B92270) Derivatives The synthesis of highly substituted pyridine derivatives can also be accomplished using precursors of this compound. In a one-pot, four-component reaction, 3-cyanoacetyl indole, an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) can be condensed to form functionalized indol-3-yl pyridines. nih.gov The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of an enamine (formed from the ketone and ammonium acetate) to the resulting indolyl-propenenitrile intermediate. Subsequent cyclization and dehydrogenation afford the aromatic pyridine ring. nih.gov This method allows for the construction of complex pyridine scaffolds which are integral to many anti-inflammatory and anticancer agents. nih.govekb.eg
Quinoline (B57606) Derivatives Quinoline and its derivatives are crucial scaffolds in medicinal chemistry and materials science. chemrxiv.orgresearchgate.net While direct synthesis of quinolines from this compound via Michael addition is a plausible strategy, specific examples in the surveyed literature focus on alternative routes. For instance, synthetic methods often involve the functionalization of a pre-existing quinoline ring or the use of radical-mediated cyclizations. chemrxiv.orgresearchgate.net However, related fused systems, such as pyrrolo[1,2-a]quinolines, have been synthesized through [3+2] cycloaddition reactions, demonstrating the utility of building upon core heterocyclic structures to generate molecular diversity. nih.gov
Thiazole (B1198619) Derivatives Thiazole-containing compounds exhibit a vast range of pharmacological activities. researchgate.netfabad.org.trresearchgate.net The synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been achieved through a multistep continuous flow process involving a Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis. nih.gov This automated approach provides rapid access to these complex, drug-like molecules in high yields. nih.gov While this specific method does not use this compound as a Michael acceptor, it highlights an efficient pathway to link the indole and thiazole heterocycles, which are both significant in medicinal chemistry. fabad.org.trnih.gov
Pyrazolo[3,4-c]pyrazolone Derivatives A straightforward and efficient one-pot, three-component reaction has been developed for the synthesis of 4-aryl-pyrazolo[3,4-c]pyrazol-3(2H)-ones. arkat-usa.orgresearchgate.net This procedure involves the reaction of 2-cyano-N-methylacetamide (a close analogue of the amide portion of the title compound), various aryl aldehydes, and hydrazine (B178648) hydrate (B1144303). arkat-usa.org The reaction first proceeds via a Knoevenagel condensation between the cyanoacetamide and the aldehyde to form a 2-cyano-3-aryl-N-methylacrylamide intermediate, which is structurally analogous to the title compound. arkat-usa.orgresearchgate.net This intermediate then undergoes a sequence of nucleophilic additions and cyclizations with hydrazine hydrate to construct the fused pyrazolo[3,4-c]pyrazole (B14755706) core. arkat-usa.orgresearchgate.net This class of fused pyrazoles is noted for its pharmacological potential, including anticancer activities. arkat-usa.orgresearchgate.net
| Aryl Aldehyde | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 4-Methylbenzaldehyde | Et3N, Hydrazine Hydrate, DMF, Reflux | 85% | arkat-usa.org |
| 4-Methoxybenzaldehyde | Et3N, Hydrazine Hydrate, DMF, Reflux | 82% | arkat-usa.org |
| 4-Chlorobenzaldehyde | Et3N, Hydrazine Hydrate, DMF, Reflux | 88% | arkat-usa.org |
| 4-Nitrobenzaldehyde | Et3N, Hydrazine Hydrate, DMF, Reflux | 90% | arkat-usa.org |
Pyrazole[3,4-d]pyrimidine Derivatives Pyrazolo[3,4-d]pyrimidines are recognized as purine (B94841) bioisosteres and possess a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govekb.eg The synthesis of these fused systems often involves the cyclization of a substituted aminopyrazole precursor. nih.govekb.egnih.gov For instance, ortho-amino ester derivatives of pyrazole (B372694) can be cyclized with nitriles to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov While this does not directly use this compound, the fundamental reaction involves the addition of a nucleophile (the amino group of the pyrazole) to a nitrile, a reaction principle relevant to the functional groups present in the title compound. A plausible, related synthesis involves the reaction of an aminopyrazole with an in situ-generated Michael acceptor, such as the one formed from an aldehyde and malononitrile, to construct fused pyrazolo-pyridine systems, a strategy that could be adapted for the title compound. psu.edu
3-Cyano-2-pyridones are privileged heterocyclic scaffolds with applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov An efficient, metal-free methodology for constructing these structures involves the reaction of ynones with cyanoacetamide derivatives. mdpi.com A related strategy involves the reaction of 2-cyano-3-arylprop-2-enamides with β-ketoesters like methyl 3-oxobutanoate. researchgate.net This reaction proceeds via a Michael addition of the enolate of the β-ketoester to the enamide, followed by intramolecular cyclization and elimination to yield the highly substituted 3-cyano-2-pyridone ring. This approach demonstrates the utility of the propenamide scaffold as a direct precursor to these valuable pyridone derivatives. researchgate.net
Materials Science Applications
The utility of this compound extends to materials science, primarily through its conversion into more complex, stable heterocyclic systems that exhibit useful photophysical properties. 2-Pyridone derivatives, which can be synthesized from propenamide precursors, are known to be applicable in materials science. mdpi.com A notable application is in the development of fluorescent materials. For example, a series of 3-cyano-2-pyridone derivatives, which can be accessed through synthetic routes involving cyanoacetamide precursors, have been synthesized and studied for their fluorescence properties. mdpi.com This suggests that the core structure, derivable from the title compound's analogues, can be a template for creating new fluorescent scaffolds for various sensing and imaging applications. mdpi.com
Mechanistic Elucidation of Chemical Processes
Investigation of Inflammatory Pathway Modulation Mechanisms
The indole (B1671886) and acrylamide (B121943) moieties are recognized pharmacophores, and their combination in structures like 2-cyano-3-(1H-indol-3-yl)prop-2-enamide suggests potential for biological activity. Research into structurally similar compounds, such as (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01), which was developed from the anti-inflammatory agents indomethacin (B1671933) and paracetamol, points toward the anti-inflammatory potential of this class of molecules. The investigation into these mechanisms centers on specific protein interactions and the modulation of critical signaling pathways.
A key mechanism of action for certain anti-cancer and anti-inflammatory agents is the disruption of specific protein-protein interactions (PPIs). The Hippo signaling pathway, which is crucial for regulating tissue growth and cell proliferation, is often dysregulated in various diseases. The primary effectors of this pathway are the transcriptional co-activators YAP and TAZ, which exert their function by binding to the TEAD family of transcription factors. nih.gov The disruption of the YAP/TAZ-TEAD interaction is a significant therapeutic goal. nih.gov
Recent drug discovery efforts have identified that indole-based scaffolds can serve as potent covalent inhibitors of TEAD. nih.gov These inhibitors typically function by targeting a conserved cysteine residue located in a central lipid-binding pocket of the TEAD protein. nih.govnih.gov By forming a covalent bond with this cysteine, the inhibitor can allosterically disrupt the binding interface for YAP and TAZ, effectively preventing the formation of the oncogenic transcriptional complex. nih.gov This strategy has led to the development of inhibitors that show anti-tumor activity in cancers where the Hippo pathway is dysregulated. nih.govnih.gov
The formation of the YAP1/TAZ-TEAD complex in the nucleus is a critical event that initiates a cascade of gene transcription. youtube.com This complex binds to the regulatory regions of genes that drive cell proliferation, migration, and survival, such as CTGF, CYR61, and Birc5. nih.gov When the interaction between YAP/TAZ and TEAD is inhibited, the transcription of these target genes is suppressed. nih.govnih.gov
Indole-based covalent inhibitors that bind to the TEAD palmitate pocket have been shown to effectively suppress this TEAD-mediated transcription. nih.govnih.gov This inhibition blocks the expression of genes required for cell proliferation and survival, making TEAD a compelling target for cancers with mutations in the Hippo pathway, such as those with NF2 mutations. youtube.com The development of pan-TEAD inhibitors is considered a promising strategy, as all four TEAD isoforms are often expressed in solid tumors and have redundant functions. youtube.com
| Protein | Family/Class | Function in Pathway |
|---|---|---|
| YAP1 (Yes-associated protein 1) | Transcriptional Co-activator | Binds to TEAD to activate gene transcription when the Hippo pathway is inactive. nih.gov |
| TAZ (Transcriptional co-activator with PDZ-binding motif) | Transcriptional Co-activator | Paralog of YAP with redundant function; binds TEAD to activate transcription. nih.gov |
| TEAD (TEA Domain Transcription Factor) | Transcription Factor | Primary DNA-binding partner for YAP/TAZ; mediates their transcriptional program. nih.gov |
| NF2 (Neurofibromin 2 / Merlin) | Tumor Suppressor | Upstream regulator of the Hippo pathway; mutations lead to YAP/TAZ activation. youtube.com |
Reaction Mechanism Studies
The chemical reactivity of this compound is influenced by its constituent functional groups: the indole ring, the electron-deficient alkene, the cyano group, and the amide. Mechanistic studies explore its behavior under various conditions, particularly those involving photochemical and electron transfer processes.
Fluorescence quenching studies are used to investigate the interaction between a fluorophore and another molecule (a quencher) in its vicinity. edinst.com The indole ring of the title compound is a natural fluorophore, analogous to the amino acid tryptophan. Acrylamide is a known and efficient quencher of indole fluorescence. nih.govnih.gov The quenching process can occur through dynamic (collisional) or static (complex formation) mechanisms, which can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. researchgate.net A linear Stern-Volmer plot typically indicates a single class of fluorophores that are equally accessible to the quencher, suggesting a dynamic quenching mechanism. cerealsgrains.org For the quenching of tryptophan fluorescence by acrylamide, a significant Kₛᵥ value has been determined, indicating an efficient quenching process. nih.gov This is attributed to the ability of acrylamide to accept energy from the excited indole moiety. nih.gov
| Fluorophore | Quencher | Stern-Volmer Constant (Kₛᵥ) | Notes |
|---|---|---|---|
| Tryptophan | Acrylamide | 21 ± 3 M⁻¹ | For fluorescence quenching in aqueous solution. nih.gov |
| Tryptophan | Acrylamide | 6 ± 2 M⁻¹ | For quenching of the photochemical reaction (photolysis). nih.gov |
Mass spectrometry (MS) is a critical tool for elucidating the structure and fragmentation pathways of indole derivatives. scirp.orgresearchgate.net Under electron impact mass spectrometry (EI-MS), indole-containing compounds exhibit characteristic fragmentation patterns. A common fragmentation includes the loss of a hydrogen cyanide (HCN) molecule from the indole ring, which is a diagnostic indicator of the indole nucleus. scirp.org In more complex systems, such as photocatalysis, analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying intermediates and final products, thereby mapping the reaction pathway. nih.govresearchgate.net For instance, studies on the bacterial transformation of indole have used GC-MS to identify metabolites like indole-3-aldehyde and indole-3-glyoxylic acid. researchgate.net Similarly, LC-MS/MS has been used to track the formation of various indole derivatives during aging processes of natural products. mdpi.com These techniques would be instrumental in tracking the fate of a photocatalyst by identifying its degradation products or adducts formed during the reaction with indole substrates.
The reaction mechanisms of electron-rich species like indoles can involve a Single Electron Transfer (SET) process. An SET event involves the transfer of a single electron from an electron donor to an electron acceptor, generating a radical cation and a radical anion, respectively. nih.gov For compounds containing a cyano group and a nitrogen heterocycle, it has been proposed that electron transfer can produce a stabilized radical species. clockss.org In these systems, the presence of an electron-withdrawing cyano group and an electron-donating nitrogen atom can stabilize the resulting radical (a captodative effect). clockss.org It is plausible that this compound, with its electron-rich indole ring, could act as an electron donor in the presence of a suitable acceptor (like an excited photocatalyst or a strong Lewis acid) to form an indole radical cation via an SET mechanism. nih.gov This process initiates radical-based reaction cascades, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
The synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enamide and its analogs has primarily been achieved through Knoevenagel condensation. For instance, the reaction of indole-3-carboxaldehyde (B46971) with 2-cyano-N-phenylacetamide, catalyzed by triethylamine (B128534) in toluene, yields the target compound. mdpi.com While effective, there is substantial room for the development of more advanced and efficient synthetic strategies.
Future efforts should focus on:
One-Pot, Multi-Component Reactions (MCRs): Designing one-pot syntheses that combine indole (B1671886) precursors, a cyano-N-acetamide component, and other reactants could streamline the production of diverse derivatives. MCRs are known for their high atom economy, reduced waste, and operational simplicity. nih.govnih.gov
Green Chemistry Approaches: The exploration of environmentally benign reaction conditions is crucial. This includes the use of water as a solvent, ultrasonic irradiation, or catalysis by green catalysts like L-proline or thiamine (B1217682) hydrochloride (Vitamin B1), which have been successfully used for related indole derivatives. nih.gov
Catalyst Innovation: Investigating novel catalysts could improve yields, reduce reaction times, and enhance the selectivity of the condensation reaction. This includes exploring the utility of ionic liquids, solid-supported catalysts, or nanocatalysts which have shown promise in the synthesis of related heterocyclic systems. nih.gov
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Precedent |
| Knoevenagel Condensation | Condensation of an aldehyde (indole-3-carboxaldehyde) with an active methylene (B1212753) compound (2-cyanoacetamide derivative). mdpi.com | Well-established, reliable for the core structure. | Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide. mdpi.com |
| One-Pot MCRs | Combining three or more reactants in a single operation to form a complex product. nih.gov | High efficiency, reduced purification steps, molecular diversity. | Synthesis of indol-3-yl substituted spirooxindoles from 3-cyanoacetyl indoles. nih.gov |
| Green Synthesis | Utilization of eco-friendly solvents (e.g., water, ethanol), catalysts (e.g., L-proline), and energy sources (e.g., ultrasound). nih.gov | Reduced environmental impact, safer protocols, potential for cost reduction. | Synthesis of indol-3-yl substituted pyran derivatives using L-proline in ethanol (B145695). nih.gov |
Expansion of Derivatization Capabilities
The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a large library of derivatives with fine-tuned properties. The parent compound, 3-cyanoacetyl indole, is a versatile precursor for a wide range of heterocyclic compounds, including pyrans and pyridines. nih.gov
Future derivatization strategies could target:
The Indole Nitrogen (N1): Alkylation, arylation, or acylation at the indole nitrogen can significantly influence the compound's electronic properties and steric profile. Introducing bulky or functionalized groups at this position could modulate biological activity and solubility.
The Indole Ring: Electrophilic substitution at various positions of the indole ring (e.g., C5 or C6) could introduce substituents like halogens, nitro groups, or alkyl chains, providing handles for further functionalization or directly impacting molecular interactions.
The Amide Group: Modification of the acrylamide (B121943) moiety, for example, by synthesizing a series of N-substituted analogs using various anilines or alkylamines, can alter the molecule's hydrogen bonding capacity and lipophilicity. mdpi.com The hybrid compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, derived from indomethacin (B1671933) and paracetamol, exemplifies this approach. mdpi.com
Advanced Computational Modeling for Structure-Activity Relationships
Computational chemistry is an indispensable tool for accelerating drug discovery and understanding molecular behavior. For this compound and its derivatives, advanced computational modeling can provide deep insights into their structure-activity relationships (SAR).
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a mathematical correlation between the structural features of the derivatives and their biological activity. This predictive capability can guide the synthesis of new compounds with enhanced potency.
Molecular Docking and Dynamics: Docking studies can predict the binding modes and affinities of these compounds within the active sites of various biological targets, such as kinases or enzymes like cyclooxygenase. mdpi.comresearchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity can help in designing novel scaffolds that retain or improve upon the desired interactions with a biological target.
| Computational Method | Objective | Potential Application for the Compound |
| QSAR | To correlate chemical structure with biological activity quantitatively. | Predict the activity of unsynthesized derivatives to prioritize synthetic efforts. |
| Molecular Docking | To predict the preferred orientation and binding affinity of a ligand to a target protein. mdpi.comresearchgate.net | Identify potential biological targets and understand key binding interactions. mdpi.comresearchgate.net |
| Molecular Dynamics | To simulate the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Evaluate the stability of the compound within a binding pocket over time. |
| Pharmacophore Modeling | To define the essential steric and electronic features necessary for biological activity. | Design novel molecules with improved activity based on a validated pharmacophore model. |
Exploration of New Application Domains in Synthetic Chemistry
Beyond its potential biological activities, this compound is a versatile building block for organic synthesis. The electron-deficient alkene backbone, flanked by two electron-withdrawing groups (cyano and amide), makes it an excellent Michael acceptor.
Future applications in synthetic chemistry could involve:
Synthesis of Complex Heterocycles: The compound can serve as a precursor for a variety of fused and polycyclic heterocyclic systems through cycloaddition or tandem reactions. Its reaction with various dinucleophiles could lead to novel pyridines, pyrimidines, or other pharmacologically relevant scaffolds. nih.gov
Domino and Tandem Reactions: Designing domino reaction sequences starting from this compound could provide rapid access to complex molecular architectures in a single synthetic operation. researchgate.net
Material Science Applications: Indole and cyano-containing compounds can possess interesting photophysical properties. Exploration of the fluorescence or non-linear optical properties of this compound and its derivatives could open new avenues in materials science, such as the development of organic dyes or sensors.
The reactivity of the core scaffold makes it a valuable intermediate for constructing more elaborate molecules, extending its utility far beyond its direct biological applications.
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-3-(1H-indol-3-yl)prop-2-enamide, and what reagents are critical for its formation?
The synthesis typically involves coupling an indole derivative with a cyanoenamide precursor. A representative method includes:
- Knoevenagel condensation : Reacting 1H-indole-3-carbaldehyde with cyanoacetamide in the presence of a base (e.g., piperidine) under reflux conditions .
- Cross-coupling reactions : Using palladium catalysts to introduce the cyano group, as seen in analogous indole-based compounds .
Critical reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation and DMAP (4-dimethylaminopyridine) as a catalyst . Flash column chromatography (e.g., 40% ethyl acetate/hexane) is commonly used for purification .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : and NMR confirm the indole proton environment (δ 10–12 ppm for NH) and cyano group (δ ~110–120 ppm for CN) .
- X-ray crystallography : Resolves bond angles (e.g., C14–C15–C16 = 121.5°) and confirms stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
Q. How can researchers screen the biological activity of this compound in vitro?
- Receptor binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like formyl-peptide receptors (FPRs) .
- Cellular assays : Evaluate cytotoxicity via MTT assays or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
- Computational docking : Predict binding modes using software like AutoDock Vina with FPR2 receptor models .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying reaction conditions?
A factorial design approach (e.g., 2 factorial) is recommended to test variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%).
- Response surface methodology (RSM) : Identifies optimal conditions for maximizing yield .
Evidence from analogous indole syntheses shows that polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .
Q. How can conflicting data on receptor binding affinity be resolved?
- Isothermal titration calorimetry (ITC) : Provides direct thermodynamic data (ΔG, ΔH) to validate SPR or fluorescence results .
- Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories to identify key residues (e.g., FPR2 transmembrane domains) influencing affinity .
- Control experiments : Test enantiomer-specific activity, as (R)- and (S)-forms may exhibit divergent binding .
Q. What mechanistic studies are recommended to elucidate the compound’s bioactivity?
- Kinetic assays : Measure time-dependent inhibition of enzymatic targets (e.g., kinases) using stopped-flow techniques .
- Gene knockout models : CRISPR-Cas9-edited cell lines can identify pathways essential for activity (e.g., MAPK/ERK) .
- Metabolomics : LC-MS profiling of treated cells reveals downstream metabolic perturbations linked to indole derivatives .
Q. How can stability under physiological conditions be assessed?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, monitoring degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS .
- Solid-state stability : Perform thermal gravimetric analysis (TGA) to assess hygroscopicity and crystallinity .
Q. What strategies are effective for resolving enantiomers and studying their biological effects?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to computational predictions .
- In vivo pharmacokinetics : Compare oral bioavailability and half-life of enantiomers in rodent models .
Q. How can researchers troubleshoot low purity during purification?
- TLC-guided fractionation : Optimize solvent systems (e.g., CHCl:MeOH 9:1) to identify impurities .
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to improve crystal lattice formation .
- Prep-HPLC : Apply C18 columns with 0.1% TFA in water/acetonitrile gradients for challenging separations .
Q. What computational tools are suitable for structure-activity relationship (SAR) studies?
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) models correlate substituent effects with activity .
- Machine learning : Train models on indole derivative datasets to predict novel analogs with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
